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Introduction
The discovery and subsequent harnessing of Clustered Regularly Interspaced Short

Palindromic Repeats (CRISPR) and their associated (Cas) proteins have unequivocally

revolutionized the fields of molecular biology, biotechnology, and medicine.[1][2] Derived from a

prokaryotic adaptive immune system that defends against invading genetic elements like

bacteriophages and plasmids, CRISPR-Cas systems have been repurposed into a versatile

genome editing technology.[1][3] This guide provides a detailed exploration of the diverse

CRISPR-Cas systems, their underlying mechanisms, quantitative characteristics, and practical

applications for researchers, scientists, and drug development professionals.

Classification of CRISPR-Cas Systems
CRISPR-Cas systems are broadly categorized into two main classes, which are further

subdivided into six types and numerous subtypes. The primary distinction between the two

classes lies in the composition of their effector modules.[4][5]

Class 1 systems utilize a multi-subunit effector complex, composed of multiple Cas proteins,

to identify and cleave foreign nucleic acids.[4][5][6][7][8][9] These systems are the most

abundant in nature, found in approximately 90% of CRISPR loci identified in bacteria and

archaea.[5][6] Class 1 includes Type I, Type III, and Type IV systems.[4][5]

Class 2 systems employ a single, large, multi-domain protein as the effector.[4][5][6][8][10]

Although less common, representing about 10% of CRISPR loci, their simplicity has made
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them the preferred choice for genome engineering applications.[5][10] Class 2 is comprised

of Type II, Type V, and Type VI systems.[4][10]

The CRISPR-Cas Adaptive Immunity Workflow
The natural function of CRISPR-Cas systems as a prokaryotic defense mechanism occurs in

three distinct stages:

Adaptation (Spacer Acquisition): When a cell is invaded by foreign DNA (e.g., from a virus),

specific Cas proteins, primarily Cas1 and Cas2, recognize and excise a short segment of the

foreign DNA, known as a protospacer.[1][11][12] This spacer is then integrated into the host's

CRISPR array, a specific locus in the genome containing a series of repeats and spacers.[1]

[13] This process creates a genetic memory of past infections.[1]

Expression (crRNA Biogenesis): The CRISPR array is transcribed into a long precursor

CRISPR RNA (pre-crRNA).[11] This pre-crRNA is then processed by Cas proteins into

mature, short CRISPR RNAs (crRNAs).[11] Each crRNA contains a spacer sequence that is

complementary to a previously encountered foreign nucleic acid.[14]

Interference: The mature crRNA guides the Cas effector complex (either a multi-protein

complex in Class 1 or a single protein in Class 2) to the corresponding target sequence in an

invading nucleic acid.[11][14] Upon successful recognition, the Cas nucleases cleave the

foreign DNA or RNA, neutralizing the threat.[14]
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General Workflow of CRISPR-Cas Adaptive Immunity
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General workflow of CRISPR-Cas adaptive immunity.

Detailed Analysis of CRISPR-Cas System Types
Class 1 Systems: Multi-Subunit Effectors
Class 1 systems are characterized by their complex, multi-protein effector machinery.

Type I systems are the most prevalent in prokaryotes. Their signature protein is the Cas3

helicase-nuclease.[7][9] The interference stage involves two main components: the CRISPR-

associated complex for antiviral defense (Cascade) and the Cas3 protein.[7][15] The Cascade

complex, composed of several Cas proteins (Cas8, Cas11, Cas7, Cas5, and Cas6) and a

crRNA, performs target surveillance.[7][15] Upon binding to the target DNA, the Cascade

complex undergoes a conformational change that recruits Cas3.[7] Cas3 then unwinds and

progressively degrades the target DNA.[7][11]
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Mechanism of Type I CRISPR-Cas System
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Mechanism of a Type I CRISPR-Cas system.

Type III systems are unique in their ability to target both DNA and RNA.[16][17] Their signature

protein is the Cas10 protein.[16] The multi-subunit effector complex (known as Csm or Cmr) is

guided by the crRNA to its target transcript (RNA).[16] Target RNA binding activates multiple

enzymatic activities. The complex itself cleaves the target RNA.[16] Critically, this binding also

activates the Cas10 subunit to synthesize cyclic oligoadenylate (cOA) second messengers.[18]

These cOA molecules then activate associated effector proteins, such as Csm6 or Csx1, which

are non-specific RNases that degrade various RNA molecules in the cell, mounting a broad

antiviral response.[16]

Type IV systems are the most enigmatic and minimalist of the Class 1 systems. They are often

found on plasmids and other mobile genetic elements.[18][19][20][21] They possess a multi-
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subunit effector complex but typically lack both the Cas1/Cas2 adaptation module and a distinct

nuclease for target cleavage.[18][21] Their precise function is still under investigation, but they

are thought to be involved in competition between plasmids.[19][20]

Class 2 Systems: Single-Protein Effectors
Class 2 systems are defined by their single, multi-functional effector protein, which has made

them invaluable tools for biotechnology.

Type II systems are the most studied and widely used for genome editing.[4][13][22] Their

signature effector is the Cas9 protein.[4][13] In its natural context, Cas9 requires both a crRNA

and a separate trans-activating crRNA (tracrRNA) to function.[4][23] For biotechnological

applications, these two RNAs are often fused into a single guide RNA (sgRNA).[13][23] The

Cas9-sgRNA complex scans the DNA for a specific Protospacer Adjacent Motif (PAM)

sequence.[1] Upon finding the PAM, the complex checks the adjacent sequence for

complementarity with the sgRNA's spacer region. If a match is found, the two nuclease

domains of Cas9 (HNH and RuvC) each cleave one strand of the DNA, creating a double-

strand break (DSB).[1][4]
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Mechanism of Type II CRISPR-Cas9 System
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Mechanism of Type V CRISPR-Cas12a System
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Mechanism of Type VI CRISPR-Cas13 System
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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